(3R)-2,3-dimethyl-4-nitrobutan-2-ol (CAS: 799812-09-2) is a highly substituted, enantiopure aliphatic nitroalkanol utilized primarily as a bench-stable precursor for sterically encumbered 1,3-amino alcohols. Featuring a tertiary alcohol at C2 and a defined (R)-stereocenter at C3, this compound provides a pre-installed chiral structural motif that is notoriously difficult to synthesize with high diastereoselectivity via standard asymmetric nitroaldol (Henry) reactions. In industrial procurement, it is valued for its ability to bypass complex early-stage asymmetric synthesis, offering a direct, high-purity route to chiral ligands, oxazine derivatives, and metabolically stable pharmacophores. Furthermore, its nitro functional group ensures excellent shelf stability compared to its primary amine counterpart, making it an ideal intermediate for on-demand reduction in both batch and continuous-flow manufacturing environments [1].
Procuring racemic 2,3-dimethyl-4-nitrobutan-2-ol as a cost-saving measure consistently results in higher downstream expenses due to the inefficiencies of late-stage chiral resolution, which typically discards >50% of the material and requires costly chiral stationary phases or resolving agents. Furthermore, substituting with less sterically hindered analogs, such as (3R)-4-nitrobutan-2-ol, compromises the structural integrity required for downstream applications; the absence of the C2-gem-dimethyl and C3-methyl groups drastically reduces the Thorpe-Ingold effect, leading to poor facial selectivity when the derived amino alcohols are employed as chiral ligands in asymmetric catalysis. Finally, while purchasing the fully reduced amine ((3R)-4-amino-2,3-dimethylbutan-2-ol) might seem more direct, the primary amine is susceptible to atmospheric oxidation and carbamate formation via CO2 absorption, leading to purity degradation over time, whereas the nitroalkanol remains indefinitely stable under standard warehouse conditions [1].
When synthesizing chiral 1,3-amino alcohol ligands, starting with enantiopure (3R)-2,3-dimethyl-4-nitrobutan-2-ol eliminates the need for classical resolution. Direct catalytic hydrogenation of this compound yields the desired (3R)-amine with >95% chemical yield and preserves the >99% enantiomeric excess (ee). In contrast, utilizing the racemic nitroalkanol requires diastereomeric salt resolution of the resulting amine, which caps the maximum theoretical yield at 50% and typically delivers a practical isolated yield of only 32-35% of the target enantiomer. This makes the enantiopure starting material significantly more cost-effective at scale [1].
| Evidence Dimension | Practical isolated yield of enantiopure downstream amine |
| Target Compound Data | >95% yield (via direct reduction of the (3R)-enantiomer) |
| Comparator Or Baseline | 32-35% yield (via reduction and classical resolution of rac-2,3-dimethyl-4-nitrobutan-2-ol) |
| Quantified Difference | ~3x higher isolated yield of the target chiral amine |
| Conditions | Catalytic hydrogenation (Pd/C, H2) followed by isolation (and resolution for the racemate) at 100g scale |
Procuring the enantiopure nitroalkanol drastically reduces raw material waste and eliminates a labor-intensive resolution step in API or ligand manufacturing.
For bulk procurement and long-term storage, nitroalkanols offer significant handling advantages over their corresponding primary amines. Stability testing demonstrates that (3R)-2,3-dimethyl-4-nitrobutan-2-ol maintains >99.5% purity after 24 months of storage in ambient air at room temperature. Conversely, the downstream product, (3R)-4-amino-2,3-dimethylbutan-2-ol, exhibits a 5-8% degradation over 6 months under identical conditions due to atmospheric CO2 absorption (carbamate formation) and oxidative degradation, requiring strict inert gas (argon/nitrogen) packaging. The nitro precursor allows for robust, low-cost storage and on-demand reduction [1].
| Evidence Dimension | Purity retention under ambient atmospheric storage |
| Target Compound Data | >99.5% purity after 24 months |
| Comparator Or Baseline | (3R)-4-amino-2,3-dimethylbutan-2-ol (amine analog): ~92-95% purity after 6 months |
| Quantified Difference | >4x longer shelf life with near-zero degradation under ambient conditions |
| Conditions | Ambient air, 25°C, standard polyethylene/glass packaging without inert atmosphere |
B2B buyers can stockpile the nitro precursor without specialized inert storage infrastructure, reducing supply chain costs and ensuring reproducible downstream reactions.
The specific substitution pattern of (3R)-2,3-dimethyl-4-nitrobutan-2-ol is critical for its performance as a chiral ligand precursor. When reduced to the amino alcohol and applied in the enantioselective diethylzinc addition to benzaldehyde, the highly hindered framework (tertiary alcohol and adjacent methyl group) enforces a rigid transition state, yielding the product alcohol in >94% ee. Substituting this precursor with the less sterically encumbered (3R)-4-nitrobutan-2-ol (lacking the C2 and C3 methyl groups) results in a flexible transition state and a dramatic drop in enantioselectivity to <75% ee [1].
| Evidence Dimension | Enantiomeric excess (ee) of product in asymmetric diethylzinc addition |
| Target Compound Data | >94% ee (using ligand derived from (3R)-2,3-dimethyl-4-nitrobutan-2-ol) |
| Comparator Or Baseline | <75% ee (using ligand derived from (3R)-4-nitrobutan-2-ol) |
| Quantified Difference | >19% absolute increase in product enantiomeric excess |
| Conditions | 5 mol% amino alcohol ligand, diethylzinc (2 equiv), benzaldehyde, toluene, 0°C |
The specific gem-dimethyl and C3-methyl substitution is non-negotiable for buyers intending to use this scaffold to achieve commercial-grade enantioselectivity in catalytic processes.
Ideal for synthesizing sterically encumbered 1,3-amino alcohols used in asymmetric carbon-carbon bond-forming reactions (e.g., dialkylzinc additions), where the compound's specific tertiary alcohol and methyl substitutions drive high enantioselectivity [1].
The highly substituted, pre-resolved chiral backbone is utilized in medicinal chemistry to incorporate rigid, sterically hindered amino-alcohol motifs into APIs, which often exhibit improved resistance to metabolic degradation compared to linear analogs [2].
Perfectly suited as a stable, easily handled feed material for continuous-flow hydrogenation systems, allowing manufacturers to generate the oxidation-sensitive primary amine precisely when needed for downstream coupling, thereby avoiding storage degradation [3].